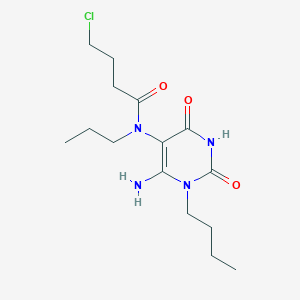

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide

CAS No.: 730949-66-3

Cat. No.: VC6891118

Molecular Formula: C15H25ClN4O3

Molecular Weight: 344.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 730949-66-3 |

|---|---|

| Molecular Formula | C15H25ClN4O3 |

| Molecular Weight | 344.84 |

| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide |

| Standard InChI | InChI=1S/C15H25ClN4O3/c1-3-5-10-20-13(17)12(14(22)18-15(20)23)19(9-4-2)11(21)7-6-8-16/h3-10,17H2,1-2H3,(H,18,22,23) |

| Standard InChI Key | YTSSQRKVEJJMEK-UHFFFAOYSA-N |

| SMILES | CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-4-chloro-N-propyl-butyramide features a bicyclic structure combining a pyrimidine ring with a butyramide side chain. The pyrimidinone core (2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl) is substituted at position 1 with a butyl group and at position 6 with an amino group. The N-propyl-4-chloro-butyramide moiety is attached to position 5, introducing both hydrophobic (propyl) and electrophilic (chloro) characteristics.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 730949-66-3 |

| IUPAC Name | N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-propylbutanamide |

| Molecular Formula | C₁₅H₂₅ClN₄O₃ |

| Molecular Weight | 344.84 g/mol |

| SMILES Notation | CCCCN1C(=C(C(=O)NC1=O)N(CCC)C(=O)CCCCl)N |

| InChI Key | YTSSQRKVEJJMEK-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

-

Alkylation of 6-aminouracil with 1-bromobutane to form the 1-butyl derivative.

-

Selective N-propylation at the 5-position via nucleophilic substitution.

-

Acylation with 4-chlorobutyryl chloride to install the chlorinated side chain.

Reaction conditions (temperature, catalysts, solvents) remain speculative, though polar aprotic solvents like DMF or DMSO and bases such as K₂CO₃ are commonly employed in similar syntheses .

Purification and Quality Control

Applications in Proteomics Research

Role as a Specialty Reagent

The compound’s primary documented application lies in proteomics, where it may function as:

-

Crosslinking Agent: The chloro group could participate in nucleophilic substitution reactions with cysteine residues, facilitating protein-protein or protein-ligand crosslinking.

-

Affinity Probe: The butyramide moiety might mimic natural fatty acid substrates, enabling competitive binding studies with lipid-processing enzymes.

-

Chromatographic Additive: Hydrophobic interactions with the butyl and propyl groups could modulate retention times in reverse-phase protein separations.

Comparative Efficacy

Table 2 contrasts the target compound with structurally related analogs, highlighting how substituent variations influence potential applications:

Table 2: Structural Analogs and Functional Differences

| Compound Name | Molecular Formula | Key Substituents | Hypothesized Application |

|---|---|---|---|

| N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-ethylacetamide | C₁₃H₂₀ClN₅O₃ | Ethyl group, shorter acyl chain | Enzyme inhibition studies |

| N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methoxyethyl)acetamide | C₁₄H₂₂ClN₅O₄ | Methoxyethyl group | Solubility-enhanced probes |

| Target Compound | C₁₅H₂₅ClN₄O₃ | Propyl, 4-chlorobutyramide | Protein crosslinking, lipidomics |

The elongated 4-chlorobutyramide chain in the target compound may enhance membrane permeability compared to shorter-chain analogs, potentially broadening its utility in cellular proteomics .

Physicochemical Properties

Solubility and Stability

Solubility data remain unreported, but structural analogs suggest moderate solubility in DMSO (>10 mM) and limited aqueous solubility (<1 mM at pH 7.4). The chloro substituent increases lipophilicity (calculated logP ≈ 2.1), favoring organic solvents like acetonitrile or methanol. Stability under physiological conditions is unknown, though the β-ketoamide structure may render it prone to hydrolysis in acidic or basic environments.

Spectroscopic Predictions

Computational models predict the following key spectral features:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume